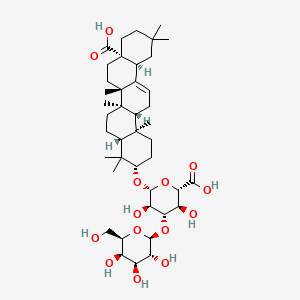

Calenduloside G

Description

See also: Calendula Officinalis Flower (part of).

Structure

2D Structure

Properties

CAS No. |

26020-15-5 |

|---|---|

Molecular Formula |

C42H66O14 |

Molecular Weight |

795.0 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-30(48)31(29(47)32(56-35)33(49)50)55-34-28(46)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26-,27-,28+,29-,30+,31-,32-,34-,35+,39-,40+,41+,42-/m0/s1 |

InChI Key |

BQPYEFAVIPEQIK-AGCVEWRESA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of Calenduloside G in Calendula officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, origin, and chemical nature of Calenduloside G, a significant triterpenoid saponin found in Calendula officinalis (pot marigold). This document details the initial identification of the compound, its biosynthetic pathway, and the experimental methodologies employed for its study.

Discovery and Structural Elucidation

This compound was first isolated and identified from the roots of Calendula officinalis by a team of researchers led by L.P. Vecherko in 1974.[1][2][3] Their work, published in Chemistry of Natural Compounds, marked a significant step in understanding the complex phytochemical profile of this medicinally important plant. The structural elucidation of this compound revealed it to be an oleanane-type triterpenoid saponin.

The core structure of this compound is based on oleanolic acid, a pentacyclic triterpene. A sugar moiety is attached to this aglycone, forming the glycoside. Specifically, this compound is a glycoside of oleanolic acid.[4][5] The determination of its complex structure was achieved through chemical degradation and spectroscopic methods, which are standard techniques for the characterization of novel natural products.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₆O₁₄ | PubChem |

| Molecular Weight | 794.97 g/mol | PubChem |

| Class | Triterpenoid Saponin | [6] |

| Aglycone | Oleanolic Acid | [4][5] |

| Plant Source | Calendula officinalis (Roots) | [1][2][3] |

| CAS Number | 26020-15-5 | PubChem |

Origin and Biosynthesis

The biosynthesis of this compound in Calendula officinalis follows the well-established pathway for oleanane-type triterpenoid saponins. The process originates from the cyclization of 2,3-oxidosqualene, a key intermediate in the isoprenoid pathway.

The proposed biosynthetic pathway can be summarized in the following key steps:

-

Formation of β-Amyrin: The enzyme β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton of β-amyrin.

-

Oxidation of β-Amyrin: A series of oxidation reactions, mediated by cytochrome P450 monooxygenases, occurs at the C-28 position of β-amyrin to form oleanolic acid.

-

Glycosylation: The final step involves the attachment of sugar moieties to the oleanolic acid backbone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs). In the case of this compound, a glucuronic acid molecule is first attached to the C-3 position of oleanolic acid, followed by the addition of other sugar units to form the final glycoside structure.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.

Experimental Protocols

Extraction and Isolation of this compound

The following workflow describes a typical procedure for the isolation of this compound from the roots of Calendula officinalis.

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material Preparation: The roots of Calendula officinalis are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered root material is extracted with an 80% aqueous methanol solution at room temperature with agitation for 24-48 hours. The extraction is typically repeated multiple times to ensure complete recovery of the saponins.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned against n-butanol. The saponins, including this compound, will preferentially partition into the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol-water to separate the different saponin components.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative HPLC: The fractions enriched with this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain the pure compound.

Structural Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar units.

Table 2: Summary of Analytical Techniques for this compound Characterization

| Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Monitoring the separation of saponins during column chromatography. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and final purification of this compound. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. |

| ¹H NMR Spectroscopy | Elucidation of the proton environment in the molecule. |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between protons and carbons to confirm the complete structure. |

Quantitative Data

Specific quantitative data for the yield of this compound from the roots of Calendula officinalis is not widely reported in recent literature. However, the total saponin content in the roots can be significant. The yield of pure this compound would depend on the efficiency of the extraction and purification methods employed. Quantitative analysis of this compound in plant extracts is typically performed using HPLC coupled with a suitable detector, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

Conclusion

This compound, a complex triterpenoid saponin, was first discovered in the roots of Calendula officinalis in 1974. Its biosynthesis follows the general pathway of oleanane-type saponins, originating from 2,3-oxidosqualene. The isolation and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques. This technical guide provides a comprehensive overview of the discovery and origin of this compound, offering valuable information for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research to fully elucidate the specific enzymatic steps in its biosynthesis and to quantify its presence in different Calendula varieties would be beneficial for optimizing its production and exploring its full therapeutic potential.

References

Calenduloside G: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calenduloside G, a triterpenoid saponin of the oleanane series, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, abundance, and biological activities of this compound, with a focus on its cytotoxic and anti-inflammatory properties. Detailed experimental protocols and putative signaling pathways are presented to facilitate further research and drug development endeavors.

Natural Sources and Abundance

This compound is primarily found in the plant species Calendula officinalis L., commonly known as pot marigold. It has been isolated from both the flowers and roots of this plant. While quantitative data for this compound is not extensively available, its presence has been confirmed in various extracts.

A notable study by Ukiya et al. (2006) isolated this compound 6'-O-methyl ester from the flowers of Calendula officinalis[1][2]. The yield of this compound can be estimated from their work, providing a baseline for its abundance in this plant part. Additionally, a derivative, this compound, has been identified in the fruits of Calendula aegyptiaca.

| Plant Species | Plant Part | Compound | Abundance/Yield (Estimated) | Reference |

| Calendula officinalis | Flowers | This compound 6'-O-methyl ester | Not explicitly quantified, but isolated from n-BuOH-soluble fraction of a MeOH extract. | [1][2] |

| Calendula officinalis | Roots | Calendulosides G and H | Present | |

| Calendula aegyptiaca | Fruits | This compound derivative | Identified |

Note: The table summarizes the currently available data. Further quantitative studies using validated analytical methods like HPLC-MS/MS are required to determine the precise concentration of this compound in different plant parts and species.

Experimental Protocols

Extraction and Isolation of this compound 6'-O-methyl ester from Calendula officinalis Flowers

The following protocol is based on the methodology described by Ukiya et al. (2006)[1].

1. Extraction:

-

Air-dried and powdered flowers of Calendula officinalis are subjected to extraction with methanol (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure.

-

The resulting residue is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

2. Isolation:

-

The n-BuOH-soluble fraction, which contains the triterpene glycosides, is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of chloroform-methanol-water to separate different fractions.

-

Fractions containing this compound 6'-O-methyl ester are identified by thin-layer chromatography (TLC).

-

Further purification is achieved by repeated column chromatography on silica gel and octadecylsilanized (ODS) silica gel, followed by preparative high-performance liquid chromatography (HPLC).

3. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (MS).

Biological Activities and Signaling Pathways

This compound, as an oleanolic acid glycoside, is presumed to share similar biological activities with other members of this class, primarily anti-inflammatory and cytotoxic effects.

Cytotoxic Activity

This compound 6'-O-methyl ester has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, including those of the colon, leukemia, and melanoma[1][2]. While the specific signaling pathway for this compound has not been fully elucidated, triterpenoid saponins are known to induce apoptosis through both intrinsic and extrinsic pathways.

A putative signaling pathway for the cytotoxic action of this compound, based on the known mechanisms of related triterpenoid saponins, is proposed below. This involves the activation of caspases, key mediators of apoptosis.

Anti-inflammatory Activity

Oleanolic acid and its glycosides are well-documented for their anti-inflammatory properties. The proposed mechanism of action involves the inhibition of key inflammatory mediators. While the specific pathway for this compound is yet to be determined, it is likely to follow a similar pattern to other oleanolic acid saponins. This includes the downregulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), and the modulation of major inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt.

Conclusion

This compound, a triterpenoid saponin from Calendula officinalis, exhibits promising cytotoxic and potential anti-inflammatory activities. This guide provides a foundational understanding of its natural sources, methods for its isolation, and its likely mechanisms of action. Further research is warranted to fully elucidate its quantitative abundance in various natural sources, optimize extraction and purification protocols, and definitively map its signaling pathways. Such studies will be crucial for harnessing the full therapeutic potential of this compound in the development of novel pharmaceuticals.

References

Physical and chemical properties of Calenduloside G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calenduloside G, a triterpenoid saponin isolated from Calendula officinalis, has garnered significant scientific interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside its known biological activities and associated signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. While experimental data for some properties are limited, computed values and data from closely related compounds offer valuable insights.

| Property | Value | Source |

| Molecular Formula | C42H66O14 | [2] |

| Molecular Weight | 795.0 g/mol | [2] |

| Melting Point | Not available. (Note: The related compound Calenduloside F has a melting point of 218-220 °C) | [3] |

| Solubility | Estimated water solubility: 0.01033 mg/L @ 25 °C. Soluble in methanol, ethanol, and DMSO. | [3][4] |

| Appearance | Likely a white crystalline powder, similar to other isolated saponins. | [3] |

Spectral Data

Mass Spectrometry (MS): High-resolution mass spectrometry is a key analytical technique for the characterization of this compound. Electrospray ionization (ESI) is a suitable method for this non-volatile compound.

-

HESI-MS/MS Analysis: A study on Calendula aegyptiaca fruits tentatively identified this compound. In negative ion mode, the [M-H]⁻ ion was observed at m/z 793. Subsequent MS² fragmentation showed characteristic losses of sugar moieties.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific 1H and 13C NMR data for this compound are not readily available in the reviewed literature, general spectral features for triterpenoid saponins can be anticipated. The ¹H-NMR spectrum would show characteristic signals for the triterpene backbone, including methyl singlets and olefinic protons, as well as signals for the sugar moieties in the glycosidically-linked chains. The ¹³C-NMR spectrum would similarly display a large number of signals corresponding to the triterpene skeleton and the sugar units.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for various functional groups.

-

Expected IR Absorption Bands:

-

Broad O-H stretching vibrations (alcohols, carboxylic acid): ~3400 cm⁻¹

-

C-H stretching vibrations (alkanes): ~2900-3000 cm⁻¹

-

C=O stretching vibration (carboxylic acid): ~1700-1725 cm⁻¹

-

C-O stretching vibrations (alcohols, ethers, esters): ~1000-1300 cm⁻¹

-

Biological Activities and Signaling Pathways

This compound, as a constituent of Calendula officinalis extracts, is associated with a range of biological activities, primarily anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Extracts of Calendula officinalis containing calendulosides have demonstrated significant anti-inflammatory properties. The primary mechanism is believed to be the modulation of key inflammatory signaling pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6][7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8][9] Triterpenoid saponins from Calendula officinalis have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[10]

Cytotoxic Activity

This compound and its derivatives have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism involves the induction of apoptosis, or programmed cell death.

-

Apoptosis Induction: Apoptosis is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer.[11] The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.[11][12] Studies on related triterpenoid saponins suggest that they can induce apoptosis in cancer cells by activating key caspases such as caspase-3, -8, and -9, leading to DNA fragmentation and cell death.[12][13][14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound from Calendula officinalis

This protocol describes a general procedure for the extraction and isolation of triterpenoid saponins from Calendula officinalis flowers. Optimization may be required for maximizing the yield of this compound.

1. Plant Material and Extraction:

-

Dried and powdered flowers of Calendula officinalis are macerated with 70% ethanol at room temperature for 24-48 hours.[15]

-

The process is repeated three times to ensure complete extraction.

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield the crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Saponins, including this compound, are typically enriched in the n-butanol fraction.

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica gel or a polyamide sorbent.[15]

-

The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing methanol concentration.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[15]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16][17][18][19]

1. Cell Culture and Treatment:

-

Cancer cell lines of interest are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.

-

Cells are allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (typically in a DMSO solution, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.

2. MTT Reduction:

-

After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

The plate is incubated for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[17]

3. Formazan Solubilization and Absorbance Measurement:

-

The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.[16][17]

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16][17]

4. Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[20][21]

1. Cell Culture and Stimulation:

-

Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium in a 96-well plate.

-

The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).

-

Inflammation is then induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the wells. Control wells are left unstimulated.

2. Measurement of Nitrite Concentration:

-

After an incubation period of 24 hours, the culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.[21] The Griess reagent reacts with nitrite to form a colored azo dye.

-

The absorbance of the colored solution is measured spectrophotometrically at approximately 540 nm.

3. Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The percentage of NO inhibition by this compound is calculated by comparing the nitrite concentrations in the treated wells to those in the LPS-stimulated control wells.

Conclusion

This compound is a promising natural compound with demonstrated potential for anti-inflammatory and cytotoxic activities. This technical guide provides a foundation for researchers by summarizing its known physical and chemical properties, outlining its proposed mechanisms of action, and providing detailed experimental protocols. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a novel agent for the treatment of inflammatory diseases and cancer.

References

- 1. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C42H66O14 | CID 44566264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound [flavscents.com]

- 5. HESI-MS/MS Analysis of Phenolic Compounds from Calendula aegyptiaca Fruits Extracts and Evaluation of Their Antioxidant Activities | MDPI [mdpi.com]

- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 12. Calenduloside E 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calenduloside E 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. khu.elsevierpure.com [khu.elsevierpure.com]

- 15. distantreader.org [distantreader.org]

- 16. researchgate.net [researchgate.net]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. innspub.net [innspub.net]

- 19. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mjas.analis.com.my [mjas.analis.com.my]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Calenduloside G in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calenduloside G, a complex oleanane-type triterpenoid saponin found in Calendula officinalis, holds significant interest for its potential pharmacological activities. Despite this, the complete biosynthetic pathway of this intricate molecule remains to be fully elucidated. This technical guide synthesizes the current understanding of triterpenoid saponin biosynthesis to propose a putative pathway for this compound. By examining the known enzymatic steps in Calendula and related plant species, we delineate a hypothetical sequence of reactions involving oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases. This document provides a foundational roadmap for researchers aiming to unravel the precise genetic and biochemical mechanisms underlying this compound formation, offering detailed hypothetical experimental protocols and a framework for future research in the metabolic engineering and biotechnological production of this promising natural product.

Introduction

Calendula officinalis, commonly known as pot marigold, is a rich source of various secondary metabolites, including a diverse array of triterpenoid saponins. Among these, this compound, a glycoside of oleanolic acid, is of particular interest due to its complex structure and potential bioactivities. Triterpenoid saponins are synthesized via the isoprenoid pathway, with the cyclization of 2,3-oxidosqualene forming the foundational carbon skeleton.[1] Subsequent modifications, primarily oxidation and glycosylation, are responsible for the vast structural diversity of these compounds.[1] While significant research has elucidated the biosynthesis of other triterpenoids in Calendula officinalis, the specific enzymatic steps leading to this compound have not been explicitly detailed in scientific literature.[2][3] This guide will construct a putative biosynthetic pathway for this compound based on the established principles of oleanane-type saponin biosynthesis and available research on Calendula enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the oleanane backbone, the oxidative modifications of this backbone, and the sequential glycosylation steps.

Stage 1: Formation of the β-Amyrin Skeleton

The biosynthesis of all oleanane-type saponins in Calendula officinalis begins with the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC). In the case of oleanane saponins, the key enzyme is β-amyrin synthase (bAS).

-

Reaction: 2,3-Oxidosqualene → β-Amyrin

-

Enzyme Class: Oxidosqualene Cyclase (EC 5.4.99.-)

-

Specific Enzyme (putative): β-amyrin synthase (bAS)

Stage 2: Oxidation of β-Amyrin to Oleanolic Acid

Following the formation of the pentacyclic triterpenoid skeleton, the β-amyrin molecule undergoes a series of oxidative modifications. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), which are heme-containing enzymes that typically require NADPH-cytochrome P450 reductase for activity. The conversion of β-amyrin to oleanolic acid involves oxidation at the C-28 position.

-

Reaction 1: β-Amyrin → Erythrodiol (Oxidation at C-28)

-

Enzyme Class: Cytochrome P450 monooxygenase (EC 1.14.-.-)

-

Specific Enzyme (putative): CYP716 family enzyme

-

Reaction 2: Erythrodiol → Oleanolic aldehyde (Further oxidation at C-28)

-

Enzyme Class: Cytochrome P450 monooxygenase (EC 1.14.-.-) or Alcohol Dehydrogenase (EC 1.1.1.-)

-

Specific Enzyme (putative): CYP716 family enzyme or a specific dehydrogenase

-

Reaction 3: Oleanolic aldehyde → Oleanolic Acid (Final oxidation at C-28 to a carboxylic acid)

-

Enzyme Class: Cytochrome P450 monooxygenase (EC 1.14.-.-) or Aldehyde Dehydrogenase (EC 1.2.1.-)

-

Specific Enzyme (putative): CYP716 family enzyme or a specific aldehyde dehydrogenase

Stage 3: Glycosylation of Oleanolic Acid

The final stage in the biosynthesis of this compound is the attachment of sugar moieties to the oleanolic acid aglycone. These reactions are catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar from an activated nucleotide sugar donor to the aglycone. Based on the structure of this compound, a two-step glycosylation process at the C-3 hydroxyl group is proposed. Calendula officinalis is known to produce both "glucosides" and "glucuronides", with this compound belonging to the latter category, indicating the initial attachment of a glucuronic acid.[4][5]

-

Reaction 1: Oleanolic Acid + UDP-glucuronic acid → Oleanolic acid 3-O-glucuronide

-

Enzyme Class: UDP-glycosyltransferase (EC 2.4.1.-)

-

Specific Enzyme (putative): A UGT specific for triterpenoid aglycones and UDP-glucuronic acid.

-

Reaction 2: Oleanolic acid 3-O-glucuronide + UDP-glucose → this compound

-

Enzyme Class: UDP-glycosyltransferase (EC 2.4.1.-)

-

Specific Enzyme (putative): A UGT that recognizes the glucuronidated oleanolic acid as a substrate and utilizes UDP-glucose as the sugar donor.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the literature for the enzymes directly involved in the biosynthesis of this compound. However, studies on related triterpenoid biosynthetic pathways in Calendula officinalis provide some context. The following table is a template for the type of quantitative data that needs to be collected to fully characterize this pathway.

| Enzyme (Putative) | Substrate | Product | Km (µM) | kcat (s-1) | Relative Gene Expression (Flower vs. Leaf) |

| β-amyrin synthase | 2,3-Oxidosqualene | β-Amyrin | Data not available | Data not available | Data not available |

| CYP (C-28 oxidase) | β-Amyrin | Oleanolic Acid | Data not available | Data not available | Data not available |

| UGT (Glucuronosyltransferase) | Oleanolic Acid | Oleanolic acid 3-O-glucuronide | Data not available | Data not available | Data not available |

| UGT (Glucosyltransferase) | Oleanolic acid 3-O-glucuronide | This compound | Data not available | Data not available | Data not available |

Detailed Experimental Protocols (Hypothetical)

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for the key experiments that would need to be performed.

Identification and Cloning of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on different tissues of Calendula officinalis (e.g., flowers, leaves, roots) to identify candidate genes for bAS, CYPs, and UGTs. Genes involved in the biosynthesis of this compound are expected to be highly expressed in tissues where this compound accumulates.

-

Homology-Based Cloning: Use the sequences of known triterpenoid biosynthetic genes from other plant species to design degenerate primers for PCR amplification of homologous genes from C. officinalis cDNA.

-

Gene Isolation: Full-length cDNA sequences of candidate genes can be obtained using Rapid Amplification of cDNA Ends (RACE).

Functional Characterization of Candidate Enzymes

-

Heterologous Expression:

-

Clone the full-length cDNA of candidate genes into appropriate expression vectors.

-

For bAS and CYPs, heterologous expression in Saccharomyces cerevisiae (yeast) is a common and effective system. Co-expression of a plant NADPH-cytochrome P450 reductase is often necessary for CYP activity.

-

For UGTs, expression in Escherichia coli is typically sufficient.

-

-

Enzyme Assays:

-

bAS Assay:

-

Prepare microsomes from yeast cultures expressing the candidate bAS.

-

Incubate the microsomes with the substrate 2,3-oxidosqualene.

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of β-amyrin.

-

-

CYP Assay:

-

Prepare microsomes from yeast cultures co-expressing the candidate CYP and a cytochrome P450 reductase.

-

Incubate the microsomes with the substrate (β-amyrin) and a source of reducing equivalents (NADPH).

-

Extract the products and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify oxidized intermediates and the final product, oleanolic acid.

-

-

UGT Assays:

-

Purify the recombinant UGTs from E. coli lysates using affinity chromatography (e.g., Ni-NTA).

-

For the first UGT, incubate the purified enzyme with oleanolic acid and UDP-glucuronic acid.

-

For the second UGT, incubate the purified enzyme with the product of the first reaction (oleanolic acid 3-O-glucuronide) and UDP-glucose.

-

Analyze the reaction products by LC-MS to confirm the formation of the expected glycosylated products.

-

-

-

Enzyme Kinetics:

-

Determine the kinetic parameters (Km and Vmax) for each enzyme by varying the substrate concentration and measuring the initial reaction velocity.

-

Product formation can be quantified using HPLC with a UV or MS detector.

-

In Planta Validation

-

Virus-Induced Gene Silencing (VIGS): Use VIGS to downregulate the expression of candidate genes in C. officinalis plants. A reduction in the accumulation of this compound in silenced plants would provide strong evidence for the involvement of the targeted gene in its biosynthesis.

-

Metabolite Profiling: Analyze the metabolite profiles of plants with silenced genes using LC-MS to detect the accumulation of pathway intermediates and a decrease in the final product.

Mandatory Visualizations

Caption: Putative biosynthetic pathway of this compound from 2,3-oxidosqualene.

Caption: Workflow for the identification and characterization of this compound biosynthetic enzymes.

Conclusion

The biosynthesis of this compound in Calendula officinalis is a multi-step process involving a series of enzymatic reactions that are characteristic of oleanane-type saponin formation. While the complete pathway has not been experimentally validated, this guide provides a robust, evidence-based putative pathway. The proposed framework, along with the detailed experimental protocols, offers a clear direction for future research. The elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable saponins for pharmaceutical and other applications.

References

- 1. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis. [repository.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Saponins in Calendula officinalis L. - structure, biosynthesis, transport and biological activity (2005) | Anna Szakiel | 74 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

Reported biological activities of Calenduloside G

An In-depth Technical Guide on the Core Biological Activities of Calenduloside G

Executive Summary

This compound, a triterpenoid saponin isolated from Calendula officinalis, has emerged as a compound of significant interest in pharmacological research. This document provides a comprehensive overview of the reported biological activities of this compound, with a primary focus on its cytotoxic, anti-tumor-promoting, and anti-inflammatory properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes critical experimental workflows and potential signaling pathways, offering a deeper understanding of the compound's mechanisms of action for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an oleanane-type triterpene glycoside identified as a constituent of Calendula officinalis (marigold), a plant with a long history of use in traditional medicine.[1][2] Specifically, it has been characterized as this compound 6'-O-methyl ester.[1][3] Triterpenoid saponins from Calendula species are known to possess a wide array of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[4][5][6] this compound, along with other related glycosides, contributes significantly to the pharmacological profile of C. officinalis extracts.[4]

Reported Biological Activities

Cytotoxic and Anticancer Activity

This compound 6'-O-methyl ester has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[7][8] Research indicates its potential as an anticancer agent, particularly against leukemia, melanoma, and colon cancer.[3][4][7]

The U.S. National Cancer Institute (NCI) plant screening program considers compounds with IC50 values <10 µM to be promising cytotoxic agents toward cancer cell lines.[3] this compound 6'-O-methyl ester has shown activity that warrants its consideration as a potential anticancer drug candidate.[3][9]

Anti-Tumor-Promoting Activity

In addition to direct cytotoxicity, this compound has been evaluated for its ability to inhibit tumor promotion. One key assay measures the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[8] Triterpene glycosides from C. officinalis, including this compound 6'-O-methyl ester, exhibited moderate inhibitory effects in this assay, suggesting a potential role in cancer chemoprevention.[8]

Anti-inflammatory Activity

While this compound itself was not the most potent in the specific anti-inflammatory assays reported, other closely related triterpene glycosides from C. officinalis showed marked anti-inflammatory effects by inhibiting TPA-induced inflammation in mice.[1] These compounds demonstrated potent inhibitory effects with ID50 values ranging from 0.05 to 0.32 mg/ear, comparable to or more effective than the positive control, indomethacin.[1] This suggests that the structural class to which this compound belongs is a significant contributor to the anti-inflammatory properties of marigold extracts.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Cytotoxic Activity of this compound 6'-O-methyl ester

| Cell Line Panel | Activity Metric | Reported Value(s) | Reference(s) |

|---|---|---|---|

| Leukemia | GI50 | ≤ 20 µM | [9] |

| Non-Small Cell Lung Cancer | GI50 | ≤ 20 µM | [9] |

| Colon Cancer | GI50 | ≤ 20 µM | [9] |

| CNS Cancer | GI50 | ≤ 20 µM | [9] |

| Melanoma | GI50 | ≤ 20 µM | [9] |

| Ovarian Cancer (IGROVI) | GI50 | 20.1 µM | [9] |

| Renal Cancer (VO-31) | GI50 | 33.3 µM | [9] |

GI50: The concentration required to inhibit cell growth by 50%.

Table 2: Anti-Tumor-Promoting Activity of Triterpene Glycosides from C. officinalis

| Assay | Compound Class | Activity Metric | Reported Value | Reference(s) |

|---|---|---|---|---|

| EBV-EA Activation Induced by TPA | Triterpene Glycosides (including this compound) | IC50 | 471-487 mol ratio/32 pmol TPA | [8] |

IC50: The concentration required to inhibit the effect by 50%.

Experimental Protocols

NCI-60 Human Tumor Cell Line Cytotoxicity Screen

This protocol provides a generalized methodology for determining the cytotoxic activity of a compound against the NCI-60 cell line panel.

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates and incubated for 24 hours.

-

Compound Addition: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and diluted. It is then added to the plates over a range of concentrations and incubated for an additional 48 hours.

-

Endpoint Measurement: Post-incubation, adherent cells are fixed with trichloroacetic acid. The cell biomass is determined by staining with Sulforhodamine B (SRB).

-

Data Analysis: The optical density of the stained cells is measured. The GI50 (Growth Inhibition 50) is calculated, representing the drug concentration that causes a 50% reduction in the net protein increase compared to control cells.

Caption: Workflow for the NCI-60 cytotoxicity screening protocol.

TPA-Induced Mouse Ear Inflammation Assay

This protocol details the in vivo assay used to determine anti-inflammatory activity.[1]

-

Animal Model: Specific pathogen-free female ICR mice are used for the experiment.

-

Treatment Application: The test compound (dissolved in acetone) is applied topically to the right ear of each mouse. The vehicle (acetone) is applied to the left ear as a control.

-

Inflammation Induction: After a short interval (e.g., 30 minutes), a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied to both ears to induce inflammation and edema.

-

Edema Measurement: After a set period (e.g., 6 hours), the mice are sacrificed. A standard-sized circular section is punched out from each ear and weighed.

-

Data Analysis: The anti-inflammatory effect is quantified by the reduction in weight of the ear punch from the compound-treated ear compared to the vehicle-treated ear. The ID50 (50% inhibitory dose) is then calculated.

Caption: Protocol for the TPA-induced mouse ear inflammation assay.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on other active compounds from C. officinalis and related triterpenoid saponins provide strong indications of potential mechanisms.

Apoptosis Induction in Cancer Cells

A common mechanism for cytotoxic compounds is the induction of apoptosis (programmed cell death). For instance, Calenduloside E, a structurally similar compound, has been shown to induce apoptosis in colon carcinoma cells.[10] This process involves the activation of a caspase cascade, including initiator caspases (caspase-8, -9) and effector caspases (caspase-3), leading to DNA fragmentation and cell death.[10] It is plausible that this compound employs a similar apoptotic pathway to exert its cytotoxic effects.

Caption: Postulated apoptotic pathway induced by this compound.

Modulation of PI3K/Akt and ERK Signaling

Research on neuroprotective effects of C. officinalis extracts identified several active compounds, including other calendulosides, that modulate key survival and stress-response pathways.[11][12] These compounds were found to concurrently activate the pro-survival PI3K/Akt signaling pathway while inhibiting the ERK signaling pathway.[12] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[13] The ERK pathway is also central to cell proliferation and differentiation. The ability to modulate these pathways suggests a complex mechanism of action that could contribute to both the cytotoxic and potentially neuroprotective effects observed in related compounds.

Caption: Potential modulation of PI3K/Akt and ERK signaling pathways.

Conclusion

This compound, a triterpene glycoside from Calendula officinalis, exhibits promising biological activities, most notably potent in vitro cytotoxicity against a range of human cancer cell lines. Its anti-tumor-promoting effects further underscore its potential in oncology. While its precise molecular mechanisms are still under investigation, evidence from related compounds suggests the induction of apoptosis and modulation of critical cell signaling pathways like PI3K/Akt and ERK may play a significant role. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Calendula officinalis: Potential Roles in Cancer Treatment and Palliative Care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. whitesscience.com [whitesscience.com]

- 7. saspublishers.com [saspublishers.com]

- 8. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. Calenduloside E 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

Preliminary Screening of Calenduloside G for Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary therapeutic potential of Calenduloside G, a triterpenoid saponin isolated from Calendula officinalis. The document summarizes key findings related to its anti-inflammatory, cytotoxic, and antioxidant properties, presents detailed experimental protocols for relevant assays, and visualizes associated biological pathways and workflows.

Therapeutic Potential of this compound

This compound is a member of the oleanane-type triterpene glycosides, a class of natural compounds known for a wide range of biological activities.[1] Preliminary studies on extracts containing this compound and its derivatives from Calendula officinalis (marigold) indicate significant potential in several therapeutic areas.[1][2]

Anti-inflammatory Activity

Triterpene glycosides isolated from C. officinalis have demonstrated marked anti-inflammatory effects.[3] Studies using 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice showed that these compounds exhibit potent inhibitory activity.[3] The mechanism of action for Calendula extracts is believed to involve the inhibition of pro-inflammatory cytokines and the enzyme cyclooxygenase-2 (COX-2).[2][4] Saponins, as a class, are known to modulate inflammatory responses by regulating pathways such as NF-κB and MAPK.[5][6]

Table 1: Anti-inflammatory Activity of Triterpene Glycosides from Calendula officinalis

| Compound/Extract | Assay | Model | ID₅₀ / % Inhibition | Reference |

|---|---|---|---|---|

| Triterpene Glycosides (General) | TPA-Induced Inflammation | Mouse Ear Edema | ID₅₀: 0.05–0.20 mg/ear | [3] |

| C. officinalis Flower Extract (500 mg/kg) | Carrageenan-Induced Paw Edema | Rat | 65.9% inhibition | [4] |

| C. officinalis Flower Extract (500 mg/kg) | Dextran-Induced Paw Edema | Rat | 42.4% inhibition | [4] |

| C. officinalis Flower Extract | LPS-Induced NO Production | RAW 264.7 Macrophages | ~50% inhibition at 147 µL/mL |[7] |

Caption: Putative anti-inflammatory signaling pathway of this compound.

Anticancer Activity

This compound 6'-O-methyl ester has demonstrated potent cytotoxic activity against various human cancer cell lines.[3] Research on related triterpenoid saponins suggests that the primary mechanism of this cytotoxicity is the induction of apoptosis (programmed cell death).[8][9] This process often involves the activation of caspases, modulation of the Bcl-2 protein family, and cell cycle arrest.[10][11]

Table 2: Cytotoxic Activity of this compound and C. officinalis Extracts

| Compound/Extract | Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference |

|---|---|---|---|---|

| This compound 6'-O-methyl ester | Colon Cancer, Leukemia, Melanoma Cell Lines | Colon, Leukemia, Melanoma | Potent Activity (Specific IC₅₀ not detailed) | [1][3] |

| C. officinalis Flower Extract | MCF7 | Breast Cancer | 225 µg/mL | [12][13] |

| C. officinalis Flower Extract | MDA-MB-231 | Breast Cancer | 350 µg/mL | [12][13] |

| C. officinalis Leaf Extract | AMJ13 | Breast Cancer | 2088 µg/mL | [14][15] |

| C. officinalis Leaf Extract | MCF7 | Breast Cancer | 1737 µg/mL |[14][15] |

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Antioxidant Activity

Extracts from C. officinalis, which contain this compound among other bioactive compounds, have shown significant antioxidant properties.[16] The antioxidant capacity is often evaluated through assays that measure the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS).[16][17] Additional methods like the Ferric Reducing Antioxidant Power (FRAP) assay confirm the ability of these extracts to donate electrons, a key antioxidant mechanism.[18]

Table 3: In Vitro Antioxidant Activity of C. officinalis Extracts

| Extract | Assay | IC₅₀ | Reference |

|---|---|---|---|

| C. officinalis Extract | DPPH Radical Scavenging | 100 µg/mL | [16][17] |

| C. officinalis Extract | ABTS Radical Scavenging | 6.5 µg/mL | [16][17] |

| C. officinalis Extract | Superoxide Radical Scavenging | 500 µg/mL | [16][17] |

| C. officinalis Extract | Hydroxyl Radical Scavenging | 480 µg/mL | [16][17] |

| C. officinalis Extract | Nitric Oxide Scavenging | 575 µg/mL |[17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used in the preliminary screening of this compound and related compounds.

TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory)

This in vivo assay evaluates the topical anti-inflammatory activity of a compound.

-

Animal Model: Utilize male ICR mice.

-

Procedure: a. Dissolve 1 µg of the inflammatory agent TPA in acetone. b. Dissolve the test compound (e.g., this compound) at desired concentrations (e.g., 0.05-0.3 mg) in acetone. c. Apply the TPA solution to the inner surface of the right ear of each mouse. d. Concurrently, apply the test compound solution to the same ear. The left ear serves as a control. e. After a set period (e.g., 4-6 hours), sacrifice the mice and collect circular sections from both ears using a biopsy punch. f. Weigh the ear punches to determine the extent of edema.

-

Data Analysis: Calculate the percentage of inflammation inhibition by comparing the weight difference between the right and left ears of the treated group with that of the control group (TPA only). The ID₅₀ value (the dose causing 50% inhibition) is then determined.[3]

MTT Cytotoxicity Assay (Anticancer)

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Seed human or murine cancer cells (e.g., MCF7, MDA-MB-231) in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[13]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 50-1000 µg/mL).[13] Incubate for 48 hours.

-

MTT Addition: Remove the supernatant and add 100 µL of MTT solution (1 mg/mL in PBS) to each well. Incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value (concentration that inhibits 50% of cell growth) using dose-response curve analysis.[13]

Caption: Workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.25 g/L).[17] Prepare various concentrations of the this compound extract in methanol.

-

Reaction: In a test tube or 96-well plate, add a specific volume of the test extract to a freshly prepared DPPH solution. A control containing only methanol and the DPPH solution should be included.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 515-517 nm.[17] The discoloration of the DPPH solution (from purple to yellow) indicates scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-inflammatory activity of flower extract of Calendula officinalis Linn. and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of saikosaponin, a triterpene saponin, on apoptosis in lymphocytes: association with c-myc, p53, and bcl-2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rahuedu.org [rahuedu.org]

- 18. Antioxidant capacity of calendula officinalis flowers extract and prevention of radiation induced oropharyngeal mucositis in patients with head and neck cancers: a randomized controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. multisubjectjournal.com [multisubjectjournal.com]

An In-Depth Technical Guide to the Spectroscopic Identification of Calenduloside G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of Calenduloside G, a triterpenoid saponin of significant interest.

Introduction to this compound

This compound is a complex natural product belonging to the oleanane class of triterpenoid saponins.[1] It is primarily isolated from the roots of Calendula officinalis (marigold).[2] The structure of this compound consists of an oleanolic acid aglycone linked to a disaccharide chain at the C-3 position. The identification and structural elucidation of such complex molecules rely heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data for this compound

High-resolution mass spectrometry is a powerful tool for determining the molecular formula and obtaining structural information through fragmentation analysis.

Molecular Formula: C₄₂H₆₆O₁₄

Molecular Weight: 794.97 g/mol

Table 1: High-Resolution MS and MS/MS Fragmentation Data for this compound

| Ion | Observed m/z | Interpretation |

| [M-H]⁻ | 793.43 | Deprotonated molecule |

| [M-H-162]⁻ | 631.4 | Loss of a hexose unit (galactose) |

| [M-H-176]⁻ | 617.4 | Loss of a glucuronic acid unit |

| [M-H-162-176]⁻ | 455.4 | Loss of both sugar residues, yielding the oleanolic acid aglycone |

Data sourced from Faustino et al., 2018.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts (δc) for the Aglycone (Oleanolic Acid) Moiety of this compound (in Pyridine-d₅)

| Carbon | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| 1 | 38.5 | 11 | 23.5 | 21 | 34.1 |

| 2 | 26.5 | 12 | 122.5 | 22 | 33.0 |

| 3 | 88.7 | 13 | 144.9 | 23 | 28.2 |

| 4 | 39.6 | 14 | 42.1 | 24 | 16.8 |

| 5 | 55.8 | 15 | 28.2 | 25 | 15.5 |

| 6 | 18.5 | 16 | 23.8 | 26 | 17.4 |

| 7 | 33.2 | 17 | 46.7 | 27 | 26.2 |

| 8 | 39.9 | 18 | 42.0 | 28 | 180.4 |

| 9 | 48.1 | 19 | 46.5 | 29 | 33.2 |

| 10 | 37.0 | 20 | 30.9 | 30 | 23.7 |

Note: These are typical values for an oleanolic acid glycoside and may vary slightly for this compound.

Table 3: ¹H NMR Chemical Shifts (δн) for the Aglycone (Oleanolic Acid) Moiety of this compound (in Pyridine-d₅)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-3 | ~3.37 | dd |

| H-12 | ~5.45 | br s |

| H-18 | ~3.44 | dd |

| Me-23 | ~1.31 | s |

| Me-24 | ~1.02 | s |

| Me-25 | ~0.95 | s |

| Me-26 | ~0.98 | s |

| Me-27 | ~1.30 | s |

| Me-29 | ~0.94 | s |

| Me-30 | ~0.85 | s |

Note: These are typical values for an oleanolic acid glycoside and may vary slightly for this compound. s denotes a singlet, and dd denotes a doublet of doublets.

Table 4: Expected ¹³C and ¹H NMR Chemical Shifts for the Sugar Moieties of this compound

| Position | Moiety | δc (ppm) | δн (ppm) | Multiplicity |

| 1' | β-D-Glucuronic acid | ~107.0 | ~4.90 | d |

| 2' | ~75.0 | ~4.20 | m | |

| 3' | ~78.0 | ~4.40 | m | |

| 4' | ~73.0 | ~4.25 | m | |

| 5' | ~77.5 | ~4.00 | m | |

| 6' | ~176.0 | - | - | |

| 1'' | β-D-Galactose | ~105.0 | ~5.10 | d |

| 2'' | ~74.0 | ~4.50 | m | |

| 3'' | ~76.0 | ~4.30 | m | |

| 4'' | ~70.0 | ~4.60 | m | |

| 5'' | ~76.5 | ~4.10 | m | |

| 6'' | ~62.5 | ~4.35 | m |

Note: These are approximate values based on related structures. The linkage between the sugars is at the 3'-position of the glucuronic acid.

Experimental Protocols

The identification of this compound involves a multi-step process beginning with extraction from the plant source, followed by chromatographic separation and finally, spectroscopic analysis.

Extraction and Isolation

-

Maceration: Dried and powdered roots of Calendula officinalis are typically macerated with a polar solvent such as methanol or ethanol at room temperature.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatography: The saponin-rich fraction is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). Samples are typically dissolved in deuterated pyridine (Pyridine-d₅) or methanol (CD₃OD).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns that aid in structural elucidation, particularly of the sugar sequence.

Visualization of Workflow and Structural Correlations

The following diagrams illustrate the general workflow for natural product identification and the key NMR correlations used to elucidate the structure of this compound.

Caption: General workflow for the isolation and identification of this compound.

Caption: Key expected 2D NMR correlations for this compound.

Conclusion

The structural identification of this compound is a rigorous process that relies on the synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy. While MS provides crucial information on molecular weight and fragmentation, NMR is essential for the complete assignment of the complex three-dimensional structure. This guide provides researchers with the fundamental spectroscopic data and experimental context necessary for the confident identification of this compound in natural product extracts and for its further investigation in drug discovery and development.

References

In Silico Prediction of Calenduloside G Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calenduloside G, a triterpenoid saponin isolated from Calendula officinalis, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the in silico prediction of this compound's bioactivity, offering a comprehensive workflow for its computational assessment. By leveraging a suite of publicly available bioinformatics tools, this document outlines the prediction of its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), identifies potential protein targets, and details the methodologies for molecular docking and molecular dynamics simulations to elucidate its mechanism of action at a molecular level. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound through computational approaches.

Introduction

Natural products remain a significant source of novel therapeutic agents. This compound, a constituent of Calendula officinalis, belongs to the class of oleanane-type triterpenoid saponins. Preliminary studies on related compounds from Calendula officinalis suggest a range of biological activities, including anti-inflammatory and antiviral effects. In silico methods provide a rapid and cost-effective approach to predict the bioactivity of natural products, prioritize them for further experimental validation, and gain insights into their mechanisms of action. This guide details a systematic in silico approach to characterize the bioactivity of this compound.

Computational Methodologies

A multi-step in silico workflow was employed to predict the bioactivity of this compound. This involved obtaining the chemical structure, predicting ADMET properties, identifying potential protein targets, and simulating the interaction with a known target.

Compound Information Retrieval

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound was obtained from the PubChem database (CID: 44566264). This machine-readable format is essential for input into various computational tools.

Canonical SMILES: C[C@]12CC--INVALID-LINK--(C)C)O[C@H]6--INVALID-LINK--C(=O)O)O)O[C@H]7--INVALID-LINK--CO)O)O)O)O)C)C)C)C)C(=O)O

In Silico ADMET Prediction

The ADMET properties of this compound were predicted using the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers. The canonical SMILES string was used as the input for both platforms.

-

SwissADME Protocol: The SMILES string was submitted to the SwissADME server. The tool calculates a range of physicochemical properties, pharmacokinetic parameters (including water solubility, lipophilicity, and blood-brain barrier penetration), drug-likeness based on various rules (Lipinski, Ghose, Veber, Egan, and Muegge), and medicinal chemistry friendliness (PAINS and Brenk alerts).

-

pkCSM Protocol: The SMILES string was submitted to the pkCSM server. This platform predicts a comprehensive set of ADMET properties, including intestinal absorption, Caco-2 permeability, P-glycoprotein substrate and inhibitor status, various volume of distribution parameters, CYP450 substrate and inhibitor profiles, total clearance, and various toxicity endpoints (AMES toxicity, hERG I inhibitor, hepatotoxicity, and skin sensitization).

Potential Protein Target Prediction

Potential protein targets of this compound were predicted using the SwissTargetPrediction web server (--INVALID-LINK--).

-

SwissTargetPrediction Protocol: The canonical SMILES of this compound was submitted to the server, with "Homo sapiens" selected as the target organism. The server compares the input molecule to a library of known bioactive compounds and predicts the most probable protein targets based on a combination of 2D and 3D similarity measures. The results are presented as a list of potential targets ranked by their probability score.

Molecular Docking

Based on existing literature, the interaction of this compound with the COVID-19 main protease (Mpro) was investigated. The following protocol outlines a typical molecular docking procedure.

-

Protocol:

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., Mpro, PDB ID: 6LU7) is downloaded from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using software like AutoDockTools.

-

Ligand Preparation: The 3D structure of this compound is generated from its SMILES string and energy minimized using a force field like MMFF94. Gasteiger charges are computed for the ligand.

-

Grid Box Generation: A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid are determined based on the binding site of a known inhibitor or by using active site prediction tools.

-

Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The program explores different conformations and orientations of the ligand within the active site and scores them based on a defined scoring function to estimate the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.

-

Molecular Dynamics Simulation

To assess the stability of the protein-ligand complex, a molecular dynamics (MD) simulation can be performed.

-

Protocol:

-

System Preparation: The best-docked complex from the molecular docking study is used as the starting structure. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is subjected to energy minimization to remove any steric clashes. This is followed by a two-step equilibration process: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, and then an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

Production Run: A production MD simulation is run for a specified duration (e.g., 100 ns). Trajectories of the atomic coordinates are saved at regular intervals.

-

Trajectory Analysis: The saved trajectories are analyzed to evaluate the stability of the complex. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time are calculated and plotted.

-

In Silico Bioactivity Predictions

ADMET Properties of this compound

The predicted ADMET properties of this compound are summarized in the tables below.

Table 1: Physicochemical and Pharmacokinetic Properties (SwissADME)

| Property | Predicted Value | Interpretation |

| Molecular Formula | C42H66O14 | - |

| Molecular Weight | 794.97 g/mol | High molecular weight |

| Num. Heavy Atoms | 56 | - |

| Num. Aromatic Heavy Atoms | 6 | - |

| Fraction Csp3 | 0.75 | High saturation |

| Num. Rotatable Bonds | 7 | Good flexibility |

| Num. H-bond Acceptors | 14 | High |

| Num. H-bond Donors | 9 | High |

| Molar Refractivity | 200.01 | - |

| TPSA | 239.08 Ų | High polarity |

| Log P (iLOGP) | 2.87 | Lipophilic |

| Log P (XLOGP3) | 2.50 | Lipophilic |

| Log P (WLOGP) | 1.34 | Moderately lipophilic |

| Log P (MLOGP) | -0.16 | Hydrophilic |

| Log P (SILICOS-IT) | 1.88 | Lipophilic |

| Consensus Log P | 1.69 | Moderately lipophilic |

| Water Solubility (LogS) | -4.43 | Poorly soluble |

| GI Absorption | Low | Poor oral bioavailability expected |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| P-gp Substrate | Yes | Substrate for P-glycoprotein efflux pump |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C19 Inhibitor | Yes | Potential to inhibit CYP2C19 |

| CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9 |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | Yes | Potential to inhibit CYP3A4 |

| Log Kp (skin permeation) | -7.53 cm/s | Low skin permeability |

Table 2: Drug-Likeness and Medicinal Chemistry Friendliness (SwissADME)

| Filter | Violation |

| Lipinski | Yes (MW > 500, HBD > 5, HBA > 10) |

| Ghose | Yes (MW > 480, Atom count > 70) |

| Veber | No |

| Egan | No |

| Muegge | Yes (MW > 500, TPSA > 150) |

| PAINS | 0 alerts |

| Brenk | 1 alert (triterpene steroid scaffold) |

| Lead-likeness | No |

| Synthetic Accessibility | 7.91 (Difficult to synthesize) |

Table 3: ADMET Properties (pkCSM)

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (logS) | -4.081 | Poorly soluble |

| Caco-2 Permeability (log Papp) | 0.368 | Low permeability |

| Intestinal Absorption (Human) | 48.77% | Moderately absorbed |

| P-glycoprotein Substrate | Yes | Efflux by P-gp |

| P-glycoprotein I Inhibitor | No | Unlikely to inhibit P-gp |

| P-glycoprotein II Inhibitor | No | Unlikely to inhibit P-gp |

| Distribution | ||

| VDss (human) (log L/kg) | -0.320 | Low volume of distribution |

| Fu (fraction unbound) | 0.160 | High plasma protein binding |

| BBB Permeability (logBB) | -1.134 | Does not cross BBB |

| CNS Permeability (logPS) | -2.874 | Low CNS permeability |

| Metabolism | ||

| CYP2D6 Substrate | No | Not a substrate for CYP2D6 |

| CYP3A4 Substrate | Yes | Substrate for CYP3A4 |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.053 | Low clearance |

| Renal OCT2 Substrate | No | Not a substrate for OCT2 |

| Toxicity | ||

| AMES Toxicity | No | Non-mutagenic |

| Max. Tolerated Dose (human) | 0.443 log(mg/kg/day) | Low tolerated dose |

| hERG I Inhibitor | No | Unlikely to inhibit hERG channel |

| hERG II Inhibitor | No | Unlikely to inhibit hERG channel |

| Oral Rat Acute Toxicity (LD50) | 2.381 mol/kg | Low acute toxicity |

| Oral Rat Chronic Toxicity | 1.621 log(mg/kg_bw/day) | - |

| Hepatotoxicity | Yes | Potential for liver toxicity |

| Skin Sensitisation | No | Unlikely to be a skin sensitizer |

| T. Pyriformis Toxicity | 0.301 log(ug/L) | - |

| Minnow Toxicity | 0.817 log(mM) | - |

Predicted Protein Targets of this compound

The top predicted protein targets for this compound from SwissTargetPrediction are listed in Table 4.

Table 4: Top Predicted Protein Targets for this compound

| Target Class | Probability | Known Actives (2D/3D) | Target |

| Enzyme | 0.1658 | 100/100 | Carbonic anhydrase II |

| Enzyme | 0.1658 | 100/100 | Carbonic anhydrase I |

| Enzyme | 0.1658 | 100/100 | Carbonic anhydrase IV |

| Enzyme | 0.1658 | 100/100 | Carbonic anhydrase IX |

| Enzyme | 0.1658 | 100/100 | Carbonic anhydrase XII |

| Enzyme | 0.1105 | 99/99 | Prostaglandin G/H synthase 2 (COX-2) |

| Enzyme | 0.1105 | 99/99 | Prostaglandin G/H synthase 1 (COX-1) |

| Nuclear Receptor | 0.0553 | 98/98 | Glucocorticoid receptor |

| G-protein coupled receptor | 0.0553 | 98/98 | Cannabinoid receptor 2 |

| G-protein coupled receptor | 0.0553 | 98/98 | Cannabinoid receptor 1 |

Molecular Docking with COVID-19 Main Protease (Mpro)

A previous in silico study investigated the docking of this compound to the main protease of SARS-CoV-2. The findings are summarized in Table 5.

Table 5: Molecular Docking Results of this compound with Mpro

| Parameter | Value |

| Binding Energy | -7.9 kcal/mol |

| Interacting Residues | Thr25, Thr26, Leu27, Met49, Gly143, Cys145, Met165, Glu166, His164, Asn142, Gln189 |

Visualizations

In Silico Bioactivity Prediction Workflow

Caption: Workflow for the in silico prediction of this compound bioactivity.

Predicted Signaling Pathway (Anti-inflammatory)

Caption: Predicted anti-inflammatory pathway of this compound via COX inhibition.

Discussion and Conclusion